![molecular formula C9H15BrO2 B14488089 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane CAS No. 64259-26-3](/img/structure/B14488089.png)
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C9H15BrO2. It is an epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane typically involves the reaction of 2-bromocyclohexanol with an epoxidizing agent. One common method is the reaction of 2-bromocyclohexanol with a base such as sodium hydroxide (NaOH) in the presence of an epoxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds through the formation of an intermediate bromohydrin, which then undergoes intramolecular cyclization to form the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The epoxide can be oxidized to form diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Major Products
Nucleophilic Substitution: Formation of substituted alcohols or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of diols or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophilic sites on proteins, nucleic acids, and other biomolecules. The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Chlorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Fluorocyclohexyl)oxy]methyl}oxirane
- 2-{[(2-Iodocyclohexyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
64259-26-3 |
|---|---|
Molekularformel |
C9H15BrO2 |
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
2-[(2-bromocyclohexyl)oxymethyl]oxirane |
InChI |
InChI=1S/C9H15BrO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h7-9H,1-6H2 |
InChI-Schlüssel |
MFPOCWCYSUAOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCC2CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)


![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
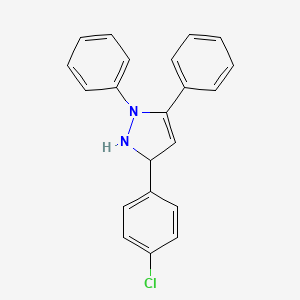
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)


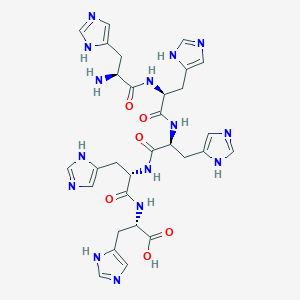
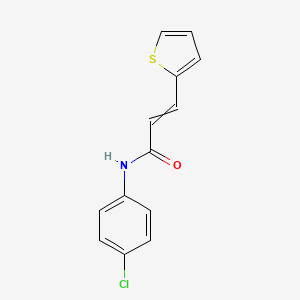
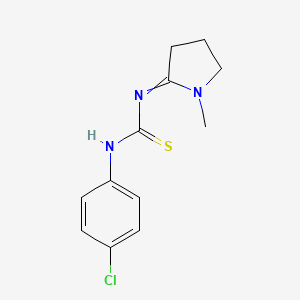
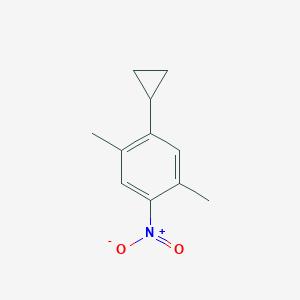
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
